2-[6-(4,6-Diphenylpyridin-2-yl)pyridin-2-yl]-4,6-diphenylpyridine
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Overview
Description
2-[6-(4,6-Diphenylpyridin-2-yl)pyridin-2-yl]-4,6-diphenylpyridine is a complex organic compound with the molecular formula C₃₉H₂₇N₃ This compound is characterized by its three pyridine rings, each substituted with phenyl groups, making it a highly conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4,6-Diphenylpyridin-2-yl)pyridin-2-yl]-4,6-diphenylpyridine typically involves multi-step organic reactions. One common method involves the use of 1-benzoylmethyl bromopyridine as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4,6-Diphenylpyridin-2-yl)pyridin-2-yl]-4,6-diphenylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may yield partially hydrogenated pyridines.
Scientific Research Applications
2-[6-(4,6-Diphenylpyridin-2-yl)pyridin-2-yl]-4,6-diphenylpyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[6-(4,6-Diphenylpyridin-2-yl)pyridin-2-yl]-4,6-diphenylpyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions to form complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability .
Comparison with Similar Compounds
Similar Compounds
- 4,6,4’‘,6’‘-Tetraphenyl-2,2’:6’,2’'-terpyridine
- 2,2’:6’,2’‘-Terpyridine,4,4’‘,6,6’'-tetraphenyl
- 2,6-Bis(4,6-diphenylpyrid-2-yl)pyridine
Uniqueness
2-[6-(4,6-Diphenylpyridin-2-yl)pyridin-2-yl]-4,6-diphenylpyridine is unique due to its highly conjugated structure, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong coordination with metal ions and in the development of advanced materials .
Properties
CAS No. |
221055-92-1 |
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Molecular Formula |
C39H27N3 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
2-[6-(4,6-diphenylpyridin-2-yl)pyridin-2-yl]-4,6-diphenylpyridine |
InChI |
InChI=1S/C39H27N3/c1-5-14-28(15-6-1)32-24-36(30-18-9-3-10-19-30)41-38(26-32)34-22-13-23-35(40-34)39-27-33(29-16-7-2-8-17-29)25-37(42-39)31-20-11-4-12-21-31/h1-27H |
InChI Key |
XGQLVHRXWSVZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC(=CC=C3)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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